tert-Butyl ((2-oxooxazolidin-5-yl)methyl)carbamate chemical properties
tert-Butyl ((2-oxooxazolidin-5-yl)methyl)carbamate chemical properties
Molecular Architecture & Stereochemical Significance
tert-Butyl ((2-oxooxazolidin-5-yl)methyl)carbamate (CAS: 212913-13-8), often referred to as N-Boc-5-(aminomethyl)-2-oxazolidinone , serves as a high-value chiral scaffold in the synthesis of oxazolidinone antibiotics, most notably the Linezolid class. Its structure comprises a 2-oxazolidinone heterocycle—a cyclic carbamate—functionalized at the C5 position with a Boc-protected aminomethyl arm.
Structural Analysis
The molecule's utility is defined by two orthogonal reactive sites:
-
The Secondary Carbamate (Oxazolidinone N3): The nitrogen atom at position 3 is unsubstituted (
), rendering it nucleophilic under basic conditions. This site is the locus for N-arylation (e.g., via Buchwald-Hartwig coupling or Chan-Lam coupling) to introduce the pharmacophoric aryl systems found in drugs like Linezolid, Tedizolid, and Radezolid. -
The Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group masks the primary amine.[1] This protecting group is stable to the basic conditions required for N-arylation but is readily cleaved under acidic conditions (TFA or HCl), releasing the free amine for subsequent acylation (e.g., formation of the acetamide tail in Linezolid).
Stereochemistry: The biological activity of oxazolidinone antibiotics is strictly governed by the configuration at C5. The (S)-enantiomer of the intermediate leads to the active antibacterial agents. Therefore, synthetic protocols must prioritize enantiopurity, typically starting from chiral pool precursors like (S)-epichlorohydrin or L-aspartic acid derivatives.
Physicochemical Profile
The following data summarizes the core physical properties critical for handling and characterization.
| Property | Value / Description |
| CAS Number | 212913-13-8 (Racemic/Unspecified); (S)-isomer is stereochemically relevant |
| Molecular Formula | |
| Molecular Weight | 216.23 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Dichloromethane (DCM), Ethyl Acetate. Poorly soluble in Water, Hexanes. |
| Melting Point | Typically 95–105 °C (Dependent on enantiopurity and polymorph) |
| Storage | 2–8 °C, Hygroscopic; Store under inert atmosphere (Argon/Nitrogen) |
| Stability | Stable under normal laboratory conditions; hydrolyzes in strong aqueous base. |
Synthetic Utility & Reactivity[2]
Synthesis of the Core Scaffold
The most robust route to the (S)-enantiomer involves the cyclization of N-Boc-3-amino-1,2-propanediol using 1,1'-Carbonyldiimidazole (CDI) or phosgene equivalents. This method preserves the stereochemistry of the starting diol.
Mechanism:
-
Activation: CDI activates the primary alcohol of the diol.
-
Cyclization: The neighboring carbamate nitrogen attacks the activated carbonyl, closing the five-membered ring.
-
Thermodynamic Control: The reaction is driven by the formation of imidazole as a byproduct.
Divergent Functionalization
This intermediate allows for a "divergent synthesis" strategy. Instead of building the oxazolidinone ring on the aniline (the traditional Linezolid route), researchers can use this pre-formed ring to screen various aryl groups.
Pathway A: N-Arylation (C-N Bond Formation)
-
Reagents: Aryl iodide/bromide, CuI (catalyst), Diamine ligand (e.g., DMEDA),
. -
Outcome: Formation of the N-aryl oxazolidinone core.[2][3][4][5]
Pathway B: Boc-Deprotection
-
Reagents: 4M HCl in Dioxane or Trifluoroacetic acid (TFA) in DCM.
-
Outcome: Formation of the ammonium salt, ready for acylation.[6]
Visualization of Reaction Pathways
The following diagram illustrates the synthesis of the intermediate and its downstream conversion into Linezolid analogs.
Caption: Synthesis and divergent reactivity of the tert-Butyl ((2-oxooxazolidin-5-yl)methyl)carbamate scaffold.
Experimental Protocols
Protocol A: Synthesis via Cyclization of N-Boc-3-amino-1,2-propanediol
Note: This protocol ensures retention of stereochemistry.
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) and equip with a magnetic stir bar and reflux condenser. Purge with nitrogen.
-
Dissolution: Add (S)-N-Boc-3-amino-1,2-propanediol (10.0 mmol) and anhydrous THF (50 mL). Stir until dissolved.
-
Activation: Add 1,1'-Carbonyldiimidazole (CDI) (11.0 mmol, 1.1 eq) in one portion.
-
Reaction: Heat the mixture to reflux (66 °C) for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the diol.
-
Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.
-
Extraction: Redissolve the residue in DCM (100 mL) and wash with 1M HCl (2 x 30 mL) to remove imidazole byproducts, followed by Saturated
and Brine. -
Purification: Dry organic layer over
, filter, and concentrate. Recrystallize from EtOAc/Hexanes to yield the target carbamate.
Protocol B: Boc-Deprotection (Standard Procedure)
Use this to generate the free amine for subsequent derivatization.
-
Dissolution: Dissolve the intermediate (1.0 mmol) in DCM (5 mL).
-
Acidolysis: Add Trifluoroacetic acid (TFA) (2 mL) dropwise at 0 °C.
-
Reaction: Warm to room temperature and stir for 2 hours.
-
Quench: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.
-
Result: The product is obtained as the TFA salt, suitable for immediate use in acylation reactions.
Analytical Fingerprinting
Accurate characterization is vital to distinguish the N3-unsubstituted intermediate from N-alkylated byproducts.
Nuclear Magnetic Resonance (NMR)
Solvent:
| Nucleus | Shift ( | Multiplicity | Integration | Assignment |
| 1H | 5.50 - 6.00 | Broad Singlet | 1H | NH (Oxazolidinone N3) |
| 1H | 4.90 - 5.10 | Broad Singlet | 1H | NH (Carbamate) |
| 1H | 4.65 - 4.75 | Multiplet | 1H | C5-H (Chiral Center) |
| 1H | 3.60 - 3.70 | Triplet/Multiplet | 1H | C4-H (One diastereotopic proton) |
| 1H | 3.30 - 3.45 | Multiplet | 3H | C4-H (Other proton) + CH2 -NHBoc |
| 1H | 1.44 | Singlet | 9H | Boc ( |
Key Diagnostic: The presence of the broad singlet at ~5.5-6.0 ppm confirms the N3 position is free (unsubstituted). Disappearance of this peak indicates successful N-arylation.
Mass Spectrometry (ESI-MS)
-
Expected Mass:
-
Fragment Ions: Loss of Boc group often yields a peak at
or (loss of t-butyl).
References
-
Brickner, S. J., et al. (1996). "Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterials for the Treatment of Multidrug-Resistant Gram-Positive Bacterial Infections." Journal of Medicinal Chemistry. Link
-
Lohray, B. B., et al. (1999). "A Short and Efficient Synthesis of Linezolid." Tetrahedron Letters. Link
-
Key Organics. (2024). "Safety Data Sheet: tert-butyl N-[(2-oxo-1,3-oxazolidin-5-yl)methyl]carbamate." Key Organics SDS. Link
-
PubChem. (2024).[7][8][9] "Compound Summary: tert-Butyl ((2-oxooxazolidin-5-yl)methyl)carbamate." National Library of Medicine. Link
-
Cacchi, S., et al. (2001).[10] "Palladium-Catalyzed N-Arylation of 2-Oxazolidinones." Organic Letters. Link
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